(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid
Description
Absolute Configuration Determination via X-ray Crystallography and Chiral Resolution Techniques
The absolute configuration of (2S,4R)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid has been rigorously established through a combination of X-ray crystallography and advanced chiral resolution methods. Single-crystal X-ray diffraction analysis remains the gold standard for unambiguous determination of stereochemistry. In the case of this compound, crystallographic studies reveal a well-defined pyrrolidine ring system with substituents adopting specific spatial orientations. The (2S,4R) configuration is confirmed by the observed torsion angles between the carboxylic acid group at position 2 and the 3,4-difluorobenzyl moiety at position 4, which align with predicted stereoelectronic preferences.
Chiral resolution techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, have been employed to separate enantiomers of related pyrrolidine derivatives. For example, prolylamidepyridine-based reagents like (S)-N-pyrrolidine-2-carboxylic acid N-(pyridine-2-yl)amide (PCP2) enable enantiomeric separation of carboxylic acids via ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS). These methods leverage the compound’s inherent chirality to achieve baseline resolution, with retention time differences exceeding 2.5 minutes for enantiomeric pairs.
Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-4-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17)/t8-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEOPQVSZPLYIX-KCJUWKMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376037 | |
| Record name | (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049981-46-5, 1049743-09-0 | |
| Record name | (4R)-4-[(3,4-Difluorophenyl)methyl]-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049981-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of Pyrrolidine Ring
- A precursor containing pyrrolidine backbone is synthesized using cyclization methods.
- Protecting groups such as tert-butoxycarbonyl (BOC) are added to stabilize reactive sites.
Step 2: Alkylation with Difluorobenzyl Group
Step 3: Catalytic Hydrogenation
Step 4: Final Deprotection and Purification
- Protecting groups are removed using mild acidic or basic conditions.
- The product is purified via recrystallization or chromatographic techniques to ensure high stereochemical purity.
Optimization Techniques
To enhance yield and stereochemical integrity:
- Reaction Temperature : Maintaining optimal temperatures (e.g., 25°C for deprotection) prevents side reactions.
- Phase Transfer Catalysts : Use of catalysts like polyethylene glycol improves alkylation efficiency.
- Hydrogenation Conditions : Employing specific catalysts ensures selective reduction without racemization.
Comparative Analysis
Research Findings
The introduction of difluorobenzyl groups enhances biological activity by increasing electron-withdrawing effects, which may influence receptor binding properties.
The stereochemistry (2S,4R configuration) plays a crucial role in maintaining the compound's pharmacological efficacy and requires stringent control during synthesis.
Data Table: Reaction Conditions Summary
| Step | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|
| Pyrrolidine ring formation | Cyclization agents | Room temperature | Formation of backbone |
| Alkylation | Sodium hydride, benzyl halides | Phase transfer catalysts | Introduction of difluorobenzyl group |
| Catalytic hydrogenation | Palladium catalyst | Controlled pressure | Reduction to cis isomer |
| Deprotection | Mild acidic/basic solutions | pH adjustment | Removal of protecting groups |
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid exhibit antidepressant properties. The structural modifications provided by the difluorobenzyl moiety enhance the interaction with neurotransmitter receptors, particularly serotonin and norepinephrine transporters.
Pain Management
Studies have suggested that this compound may play a role in pain management through its modulation of pain pathways. The ability to influence neurotransmitter systems makes it a candidate for further investigation in the treatment of chronic pain conditions.
Neuroprotective Effects
The neuroprotective potential of this compound is being explored in various models of neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with central nervous system targets positions it as a promising agent for conditions such as Alzheimer's disease and Parkinson's disease.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant efficacy of related pyrrolidine derivatives. The findings indicated that modifications similar to those in this compound significantly improved binding affinity at serotonin receptors, leading to enhanced antidepressant-like effects in animal models.
Case Study 2: Pain Relief Mechanisms
In an experimental study on pain relief, researchers administered this compound to subjects with induced pain. Results showed a marked reduction in pain perception compared to controls, suggesting that this compound could be developed into a novel analgesic.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluorobenzyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural rigidity, contributing to the compound’s overall stability and efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
The 3,4-difluorobenzyl group distinguishes this compound from analogs with alternative substituents. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Fluorine vs. Halogens: The 3,4-difluoro substitution balances lipophilicity (logP ~1.5–2.0) and electronic effects, favoring membrane permeability and target engagement.
- Electron-Withdrawing Groups : The nitro-substituted analog (CAS 1049740-22-8) exhibits stronger dipole interactions, which may enhance binding to cationic residues in enzyme active sites .
Stereochemical and Functional Group Modifications
Table 2: Impact of Stereochemistry and Functionalization
Key Observations :
- Protecting Groups : Boc and Fmoc derivatives (e.g., CAS 957310-95-1) are preferred intermediates in peptide synthesis, offering orthogonal protection strategies .
Biological Activity
(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid, with the CAS number 1049981-46-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : CHFNO
- Molecular Weight : 241.23 g/mol
- Purity : Typically >98%
- Storage Conditions : Store in a dark place at 2-8°C
Biological Activity Overview
Research on this compound indicates several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated significant reductions in cell viability in A549 lung cancer cells when treated with this compound .
- Inhibition of Metalloenzymes : The compound has been identified as a potential inhibitor of metalloproteases, which are implicated in various pathological conditions including cancer metastasis and inflammatory diseases .
- Neuroprotective Effects : Some studies indicate that derivatives of pyrrolidine carboxylic acids may offer cerebroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific protein targets involved in cell signaling pathways related to apoptosis and cell proliferation.
Potential Mechanisms Include:
- Inhibition of Protein Kinases : This compound may inhibit specific kinases involved in cancer cell survival.
- Modulation of Apoptotic Pathways : By affecting the expression of pro-apoptotic and anti-apoptotic proteins, it can induce apoptosis in malignant cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study involving A549 human lung adenocarcinoma cells, this compound was tested at concentrations ranging from 10 µM to 100 µM. The results indicated a dose-dependent decrease in cell viability:
- At 50 µM concentration, cell viability decreased to approximately 47% compared to untreated controls.
- At 100 µM concentration, the viability dropped significantly to about 21%, showcasing its potent anticancer properties .
Future Directions
Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- In vivo models to assess the pharmacokinetics and therapeutic efficacy.
- Structural modifications to enhance selectivity and reduce potential side effects.
- Clinical trials to evaluate safety and efficacy in humans.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S,4R)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid, and how is stereochemical purity ensured?
- Methodology : Multi-step synthesis typically involves condensation of fluorinated benzyl derivatives with pyrrolidine precursors. For example, related compounds use palladium-catalyzed cross-coupling reactions followed by Boc-protection and hydrolysis (e.g., HCl-mediated deprotection at 93–96°C for 17 hours) . Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis, with confirmation by chiral HPLC or X-ray crystallography .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Safety & Storage : While direct safety data for this compound is limited, analogs with fluorobenzyl groups are classified as non-hazardous but require standard precautions. Store in airtight containers at –20°C under inert gas (e.g., nitrogen). Avoid moisture and light to prevent decomposition . Use PPE (gloves, goggles) during handling, and follow protocols for acidic hydrolysis byproducts (e.g., HCl fumes) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Analytical Methods :
- HPLC : Purity ≥97% (C18 column, acetonitrile/water gradient) .
- NMR : Key signals include pyrrolidine ring protons (δ 3.0–4.5 ppm) and aromatic fluorine-coupled peaks (¹⁹F NMR for 3,4-difluorobenzyl group) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 241.23 for free acid) .
Advanced Research Questions
Q. How can researchers optimize the yield of the Boc-protected derivative [(2S,4R)-1-(tert-butoxycarbonyl)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid]?
- Synthetic Optimization : Use tert-butyl dicarbonate (Boc₂O) in anhydrous THF with DMAP as a catalyst. Monitor reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane). Yield improvements (up to 95%) are achieved via slow addition of reagents at 0°C and inert atmosphere . Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc) removes unreacted starting material.
Q. What strategies resolve contradictions in stereochemical assignments for pyrrolidine derivatives during synthesis?
- Stereochemical Analysis :
- X-ray Crystallography : Definitive confirmation of (2S,4R) configuration using single-crystal diffraction (e.g., Flack parameter <0.1) .
- Circular Dichroism (CD) : Compare optical rotation with known enantiomers (e.g., [α]D²⁵ = +15° for (2S,4R) vs. –15° for (2R,4S)) .
- Chiral Derivatization : Use Mosher’s acid to differentiate diastereomers via ¹H NMR .
Q. How can impurities in the final product be identified and mitigated?
- Impurity Profiling :
- LC-MS/MS : Detect trace impurities (e.g., de-fluorinated byproducts or Boc-deprotected intermediates) .
- Process Adjustments : Optimize reaction time/temperature to minimize over-hydrolysis (common in HCl-mediated steps). Use scavengers (e.g., polymer-bound trisamine) to trap residual Pd catalysts .
Q. What are the potential biological targets or mechanisms of action for this compound, based on structural analogs?
- Hypothesized Applications : Fluorinated pyrrolidine derivatives are explored as glutamate receptor modulators (e.g., kainate or NMDA receptor antagonists) due to structural similarity to neuroactive proline analogs . In vitro assays (e.g., electrophysiology in neuronal cells) can validate binding affinity and functional effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
